REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(O)(=O)C(O)=O>C(O)C.O>[Br:15][C:12]1[CH:13]=[N:14][C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[N:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
216 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
55.2 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1692 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
344 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
86 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
DISTILLATION
|
Details
|
The mixture was then distilled under vacuum to a volume of 500-600 L
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C
|
Type
|
ADDITION
|
Details
|
Water (800 kg) was added
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
STIRRING
|
Details
|
stirred with water (2×500 L)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 kg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |